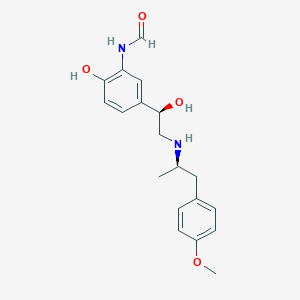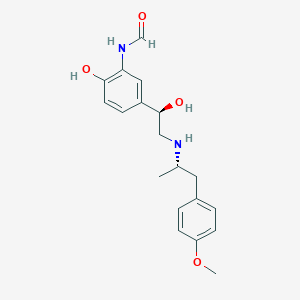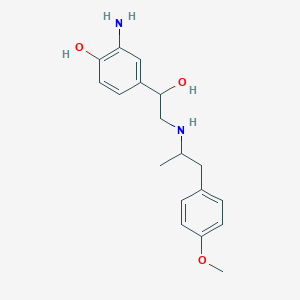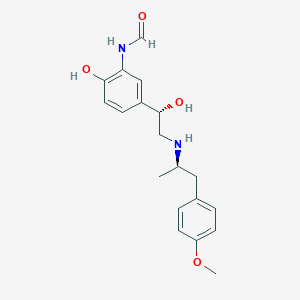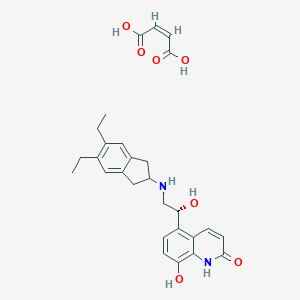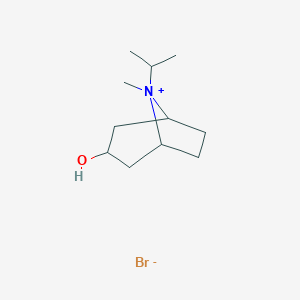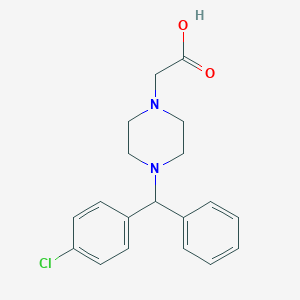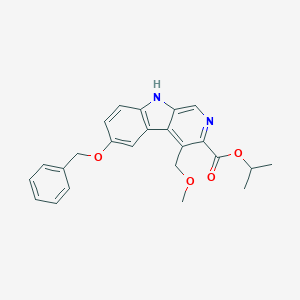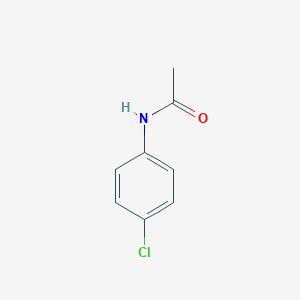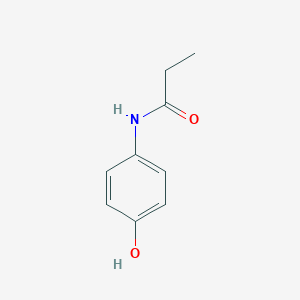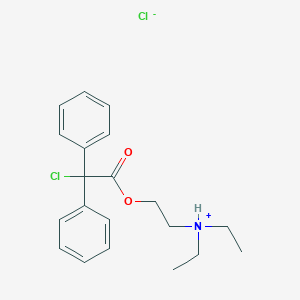
Diaminophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaminophen, also known as 1,4-phenylenediamine, is an organic compound with the chemical formula C6H8N2. It is widely used in various fields, including the pharmaceutical industry, dyeing and printing, and polymer chemistry.
Wirkmechanismus
Diaminophen acts as a reducing agent, donating electrons to other molecules. As an antioxidant, it can neutralize free radicals and prevent oxidative damage to cells. As an anti-inflammatory agent, it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body.
Biochemische Und Physiologische Effekte
Diaminophen has been shown to have various biochemical and physiological effects. It has been found to have a protective effect on liver cells, reducing oxidative stress and preventing liver damage. It has also been shown to have a neuroprotective effect, reducing neuronal damage and inflammation in the brain. In addition, diaminophen has been studied for its potential as a cancer chemopreventive agent.
Vorteile Und Einschränkungen Für Laborexperimente
Diaminophen has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on diaminophen. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and liver disease. Another area of interest is its potential as a catalyst for various organic reactions. Further research is also needed to better understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, diaminophen is a versatile organic compound with many potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various fields.
Synthesemethoden
The most common method for synthesizing diaminophen is through the reduction of nitrobenzene using iron and hydrochloric acid. The reaction produces an intermediate compound, which is then further reduced using sodium sulfide to form diaminophen. Other methods include the catalytic hydrogenation of nitrobenzene and the oxidation of aniline.
Wissenschaftliche Forschungsanwendungen
Diaminophen has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers. It is also used as a dye intermediate in the textile industry. In addition, diaminophen has been studied for its potential as an antioxidant and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
902-83-0 |
|---|---|
Produktname |
Diaminophen |
Molekularformel |
C20H24ClNO2.HCl |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H24ClNO2.ClH/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |
InChI-Schlüssel |
UFSBFMDTWVPCIA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.Cl |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Cl-] |
Andere CAS-Nummern |
902-83-0 |
Verwandte CAS-Nummern |
6699-38-3 (Parent) |
Synonyme |
2-Chloro-2, 2-(diethylamino)ethyl ester hydrochloride; Benzeneacetic acid, a-chloro-a-phenyl-, 2-(diethylamino)ethy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



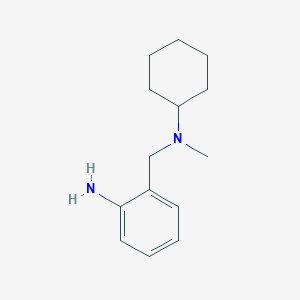
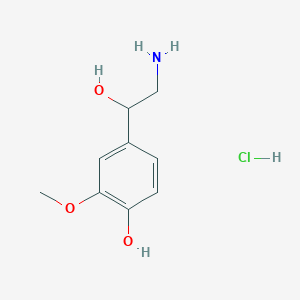
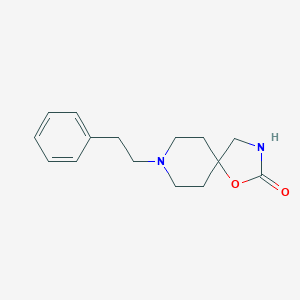
![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)
